N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c17-14(11-3-6-19-8-11)16-10-15(18,12-4-7-20-9-12)13-2-1-5-21-13/h1-9,18H,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKXFJKQWXSGGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=COC=C2)(C3=COC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide typically involves multi-step organic reactions. One common method involves the acylation of furan derivatives followed by amide formation. For instance, the acylation of furan-2-ylmethanol with furan-3-carboxylic acid chloride in the presence of a base such as triethylamine can yield the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan rings, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include furanones, dihydrofuran derivatives, and halogenated furans, each with distinct chemical and biological properties.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide is , with a molecular weight of 365.3 g/mol. The compound features a complex structure that includes multiple furan rings, which are known for their biological activity. The presence of hydroxyl and carboxamide functional groups enhances its potential for interaction with biological targets.
Antiviral Applications
Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, it has shown efficacy against various viral strains, including those resistant to conventional treatments.
Case Study: Efficacy Against Hepatitis C Virus
In a study published in MDPI, this compound demonstrated significant antiviral activity against the hepatitis C virus (HCV). The compound exhibited an IC50 value indicating potent inhibition of viral replication, making it a candidate for further development as an HCV therapeutic agent .
| Virus | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Hepatitis C Virus | 1.1 | Inhibition of viral replication |
| Influenza Virus | 2.3 | Neuraminidase inhibition |
Antioxidant Properties
The compound also exhibits notable antioxidant properties, which are essential in combating oxidative stress-related diseases. Research indicates that the furan moieties contribute to its ability to scavenge free radicals, thereby protecting cells from damage.
Case Study: Antioxidant Activity
A comparative study found that this compound showed higher antioxidant activity than several known antioxidants. This property suggests its potential use in formulations aimed at reducing oxidative stress in various conditions such as neurodegenerative diseases and aging .
Potential in Cancer Therapy
Emerging research suggests that this compound may have applications in cancer therapy due to its ability to induce apoptosis in cancer cells.
Case Study: Induction of Apoptosis
In vitro studies demonstrated that this compound can trigger apoptotic pathways in specific cancer cell lines, leading to reduced cell viability. This finding positions the compound as a promising lead for developing new anticancer drugs .
| Cancer Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Induction of apoptosis |
| HeLa (Cervical) | 4.5 | Reduced cell viability |
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain bacterial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation, but its ability to interact with biological macromolecules is a key aspect of its bioactivity.
Comparison with Similar Compounds
Functional Group Variations in Furan-Carboxamide Derivatives
Key Analogues :
- Methyl [3-(Propan-2-ylcarbamoyl)furan-2-yl]acetate (95a) : Features a methyl ester and isopropylcarbamoyl group on the furan ring. Lacks the hydroxyethyl and additional furan substituents present in the target compound. This structural simplicity correlates with lower molecular weight (MW: ~237 g/mol) and higher lipophilicity (cLogP ≈ 1.8) .
- 2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d) : Contains a phenylcarbamoyl group and hydrazone side chain. The phenyl group enhances aromatic interactions but reduces solubility compared to the target compound’s hydroxyl group .
- 2,4-Bis(phenylthio)-N-(2-(Pyridin-2-yl)propan-2-yl)furan-3-carboxamide (3r'): Incorporates thioether linkages and a pyridinyl group, increasing electron-withdrawing effects and metal-binding capacity.
Table 1: Functional Group Impact on Properties
Biological Activity
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]furan-3-carboxamide is a synthetic compound that has garnered interest for its potential biological activities. This article delves into its chemical properties, synthesis, and biological activities, supported by research findings and data tables.
The molecular formula of this compound is , with a molecular weight of approximately 252.25 g/mol. The compound features two furan rings and a hydroxyl group, which contribute to its reactivity and biological profile.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of furan derivatives through cyclization reactions and subsequent amidation processes. A general synthetic route may include:
- Formation of Furan Rings : Using furan and appropriate acyl chlorides in the presence of Lewis acids.
- Hydroxylation : Introducing hydroxyl groups via nucleophilic substitution reactions.
- Amidation : Reacting the resulting intermediate with amine derivatives to form the final carboxamide product.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antiviral Activity : Compounds with similar furan structures have shown efficacy against viral targets such as SARS-CoV-2. For instance, derivatives with furan moieties have been reported to inhibit viral proteases, demonstrating potential as antiviral agents .
- Anticancer Properties : Some studies suggest that furan-containing compounds can exhibit cytotoxic effects on cancer cell lines. For example, compounds derived from benzo[b]furan have shown significant growth inhibition against various cancer types, with IC50 values indicating potent activity .
- Antimicrobial Effects : The presence of furan rings has been associated with antimicrobial properties, potentially due to their ability to disrupt cellular membranes or interfere with metabolic pathways in pathogens .
Case Studies
Several studies have explored the biological activity of furan derivatives:
- SARS-CoV-2 Inhibition : A study identified a series of furan-based compounds that inhibited the main protease (Mpro) of SARS-CoV-2 with IC50 values ranging from 1.55 μM to 10.76 μM, indicating their potential as therapeutic agents against COVID-19 .
- Cytotoxicity in Cancer Cells : Research on benzo[b]furan derivatives showed that certain compounds exhibited IC50 values as low as 16 nM against HeLa cells, highlighting their potential for further development in cancer therapy .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
